![molecular formula C13H16F2N2O2 B2796168 1-[(2,4-Difluorophenyl)methyl]-3-(oxolan-2-ylmethyl)urea CAS No. 2327233-73-6](/img/structure/B2796168.png)
1-[(2,4-Difluorophenyl)methyl]-3-(oxolan-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,4-Difluorophenyl)methyl]-3-(oxolan-2-ylmethyl)urea, also known as Difluoromethylornithine (DFMO), is a synthetic compound that has been used in scientific research for several years. DFMO is a potent inhibitor of the enzyme ornithine decarboxylase (ODC), which is responsible for the conversion of ornithine to putrescine in the polyamine biosynthesis pathway. Inhibition of ODC by DFMO leads to decreased levels of putrescine and other polyamines, which have been implicated in various cellular processes such as cell growth, differentiation, and apoptosis.
作用機序
DFMO exerts its biological effects by inhibiting the enzyme ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in various diseases including cancer. Inhibition of ODC by DFMO leads to decreased levels of putrescine and other polyamines, which can result in the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
DFMO has been shown to have a variety of biochemical and physiological effects. In cancer cells, DFMO has been shown to induce cell cycle arrest and apoptosis, which can lead to decreased tumor growth. DFMO has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory diseases. In addition, DFMO has been shown to have neuroprotective effects, which can be beneficial in the treatment of neurological disorders.
実験室実験の利点と制限
DFMO has several advantages for use in lab experiments. It is a potent inhibitor of ODC and has been extensively studied in various disease models. DFMO is also relatively easy to synthesize and has a low toxicity profile. However, DFMO has some limitations for use in lab experiments. It can be difficult to administer in vivo due to its poor solubility, and its effects on other enzymes in the polyamine biosynthesis pathway can be difficult to predict.
将来の方向性
For research on DFMO include the development of new formulations for improved bioavailability, the identification of new targets in the polyamine biosynthesis pathway, and the investigation of its potential use in combination therapies. In addition, further studies are needed to elucidate the mechanisms underlying DFMO's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases.
合成法
DFMO can be synthesized using a variety of methods, including the reaction of 2,4-difluorobenzyl chloride with N,N'-dimethylurea in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-(oxolan-2-ylmethyl)amine to yield DFMO as the final product.
科学的研究の応用
DFMO has been extensively studied in scientific research for its potential therapeutic applications in cancer, parasitic infections, and neurological disorders. In cancer research, DFMO has shown promising results in the treatment of various cancers such as neuroblastoma, colorectal cancer, and prostate cancer. DFMO has also been studied for its potential use in the treatment of parasitic infections such as African sleeping sickness and Chagas disease. In addition, DFMO has been investigated for its neuroprotective effects in various neurological disorders such as Alzheimer's disease and Huntington's disease.
特性
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O2/c14-10-4-3-9(12(15)6-10)7-16-13(18)17-8-11-2-1-5-19-11/h3-4,6,11H,1-2,5,7-8H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDMBYFGQRLMRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

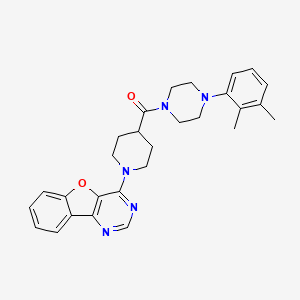
![N-(1-cyano-3-methylbutyl)-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2796086.png)
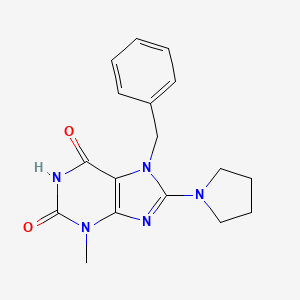
![5-Chloro-6-[4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2796089.png)
![6-acetyl-2-[(2-ethylsulfanylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2796090.png)
![Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B2796095.png)
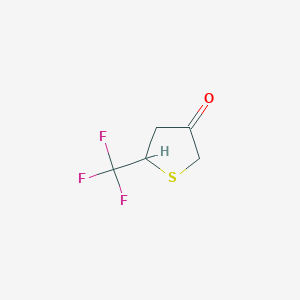
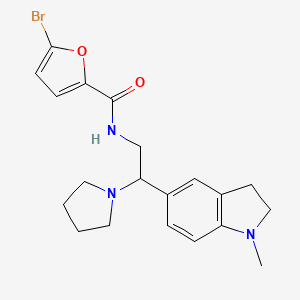
![1-(2,3-dimethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2796098.png)
![methyl (4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2796099.png)
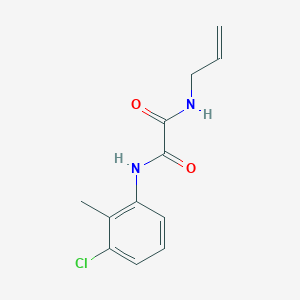
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2796103.png)

